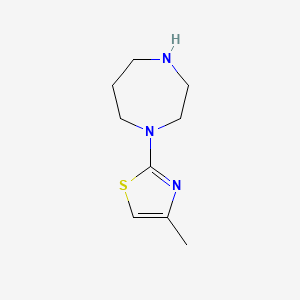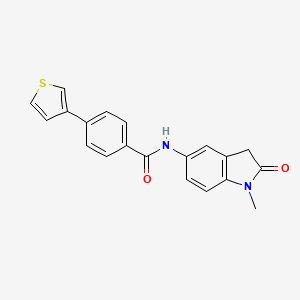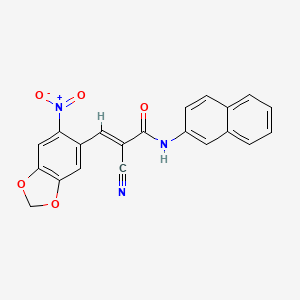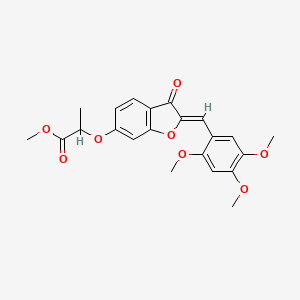![molecular formula C17H22N2O5S B2796571 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 1421455-66-4](/img/structure/B2796571.png)
4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzamide core, a furan ring, and a dimethylsulfamoyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan ring and the dimethylsulfamoyl group. Common reagents used in these reactions include furan-3-carboxaldehyde, 2-methoxyethylamine, and dimethylsulfamoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the furan ring may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(phenylmethyl)-N-(2-methoxyethyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Uniqueness
Compared to similar compounds, 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide stands out due to the specific positioning of the furan ring, which may confer unique binding properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-18(2)25(21,22)16-6-4-15(5-7-16)17(20)19(9-11-23-3)12-14-8-10-24-13-14/h4-8,10,13H,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOUBLCQAHHJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2796491.png)
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2796495.png)


![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2796505.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B2796510.png)

